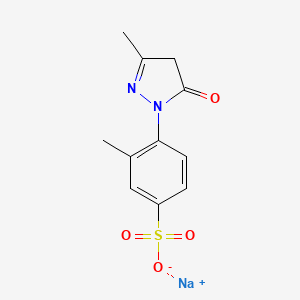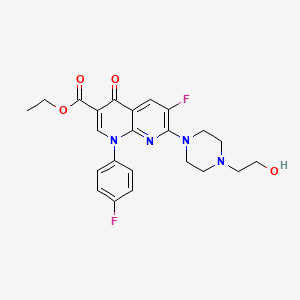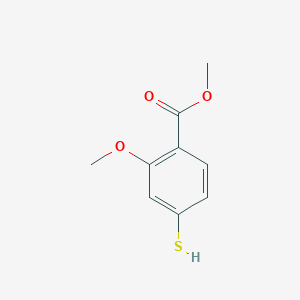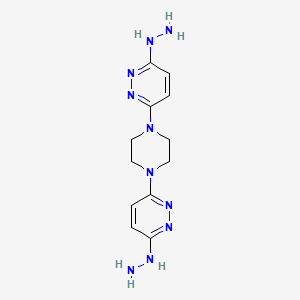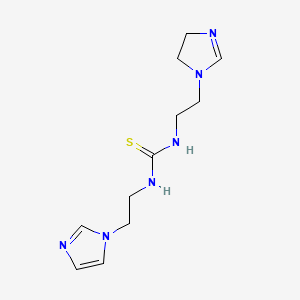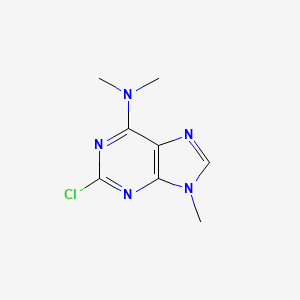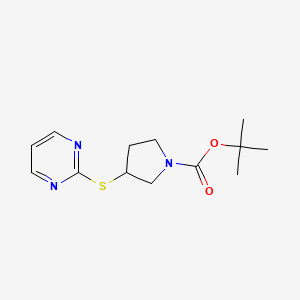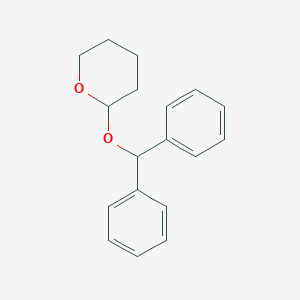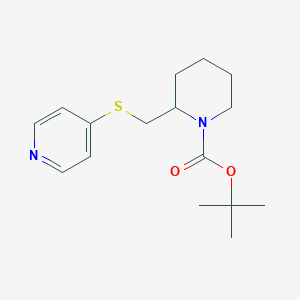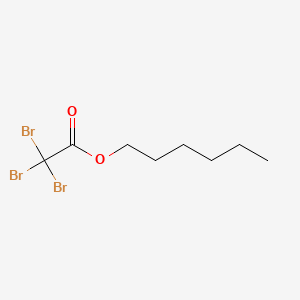
4-Ethyl-1-methyl-2-(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a derivative of benzene, characterized by the presence of ethyl, methyl, and isopropyl groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-2-(propan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts alkylation of benzene derivatives. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the isopropyl group . The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an alkyl halide as the alkylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.
化学反应分析
Types of Reactions
4-Ethyl-1-methyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
4-Ethyl-1-methyl-2-(propan-2-yl)benzene has several applications in scientific research:
Biology: The compound’s derivatives may have potential biological activity and are studied for their effects on various biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Ethyl-1-methyl-2-(propan-2-yl)benzene in chemical reactions involves the formation of intermediates such as benzenonium ions during electrophilic aromatic substitution . The electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted benzene product.
相似化合物的比较
Similar Compounds
1-Methyl-4-(propan-2-yl)benzene:
4-Ethyl-2-methyl-1-(propan-2-yl)benzene: This compound has an additional methyl group compared to 4-Ethyl-1-methyl-2-(propan-2-yl)benzene.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The presence of both ethyl and isopropyl groups provides distinct steric and electronic effects, making it a valuable compound for various chemical studies and industrial applications.
属性
CAS 编号 |
204007-34-1 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
4-ethyl-1-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11-7-6-10(4)12(8-11)9(2)3/h6-9H,5H2,1-4H3 |
InChI 键 |
CSMUUPOPBFRMIM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


